

An In-depth Technical Guide to 3,3-dimethylcyclobutene (CAS 16327-38-1)

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Compound of Interest

Compound Name: 3,3-dimethylcyclobutene

Cat. No.: B097530

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3,3-dimethylcyclobutene**, a valuable building block in organic synthesis. It covers its physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

3,3-dimethylcyclobutene is a cyclic alkene with the molecular formula C₆H₁₀.^{[1][2][3]} Its compact and strained four-membered ring, combined with the gem-dimethyl substitution, imparts unique chemical reactivity and conformational rigidity. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of **3,3-dimethylcyclobutene**

Property	Value	Source
CAS Number	16327-38-1	[2] [3]
Molecular Formula	C6H10	[1] [2] [3]
Molecular Weight	82.14 g/mol	[1] [2]
Boiling Point	55.6 ± 7.0 °C (Predicted)	[1] [3]
Density	0.799 ± 0.06 g/cm³ (Predicted)	[1] [3]
IUPAC Name	3,3-dimethylcyclobutene	[2]
SMILES	CC1(CC=C1)C	[2]
InChIKey	ZLUNIANKFULIMZ-UHFFFAOYSA-N	[2]

Table 2: Spectroscopic Data Summary

Data Type	Key Features	Source
GC-MS	m/z Top Peak: 67; 2nd Highest: 41; 3rd Highest: 39	[2]
Vapor Phase IR	Data available in spectral databases	[2]
Kovats Retention Index	Standard non-polar: 656.8	[2]

Synthesis of 3,3-dimethylcyclobutene

A documented method for the synthesis of **3,3-dimethylcyclobutene** involves the dehydrobromination of a halogenated precursor.[\[3\]](#)[\[4\]](#)

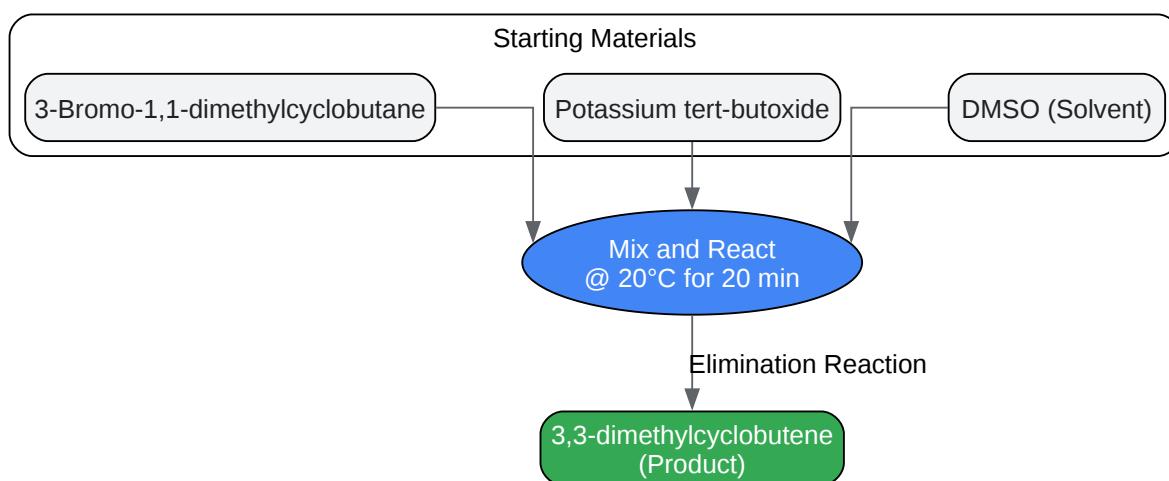
Experimental Protocol: Synthesis from 3-Bromo-1,1-dimethylcyclobutane[\[4\]](#)

- Reactants:

- 3-Bromo-1,1-dimethylcyclobutane (starting material)

- Potassium tert-butoxide (base)
- Dimethyl sulfoxide (DMSO) (solvent)
- Procedure:
 - Dissolve 3-Bromo-1,1-dimethylcyclobutane in dimethyl sulfoxide.
 - Add potassium tert-butoxide to the solution.
 - Maintain the reaction mixture at 20°C.
 - Allow the reaction to proceed for approximately 20 minutes (0.333 hours).
- Reaction Type: Elimination (E2)

The workflow for this synthesis is illustrated below.

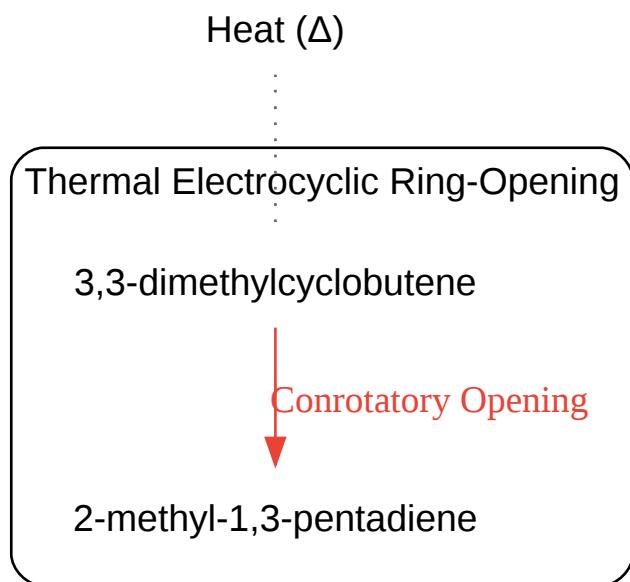


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Workflow for the synthesis of 3,3-dimethylcyclobutene.

Chemical Reactivity and Potential Applications

The strained cyclobutene ring is the primary site of reactivity. A key reaction for cyclobutenes is thermal electrocyclic ring-opening, which proceeds in a conrotatory fashion to form a conjugated diene.^[5] For **3,3-dimethylcyclobutene**, this reaction would yield 2-methyl-1,3-pentadiene.



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*Thermal electrocyclic ring-opening of **3,3-dimethylcyclobutene**.*

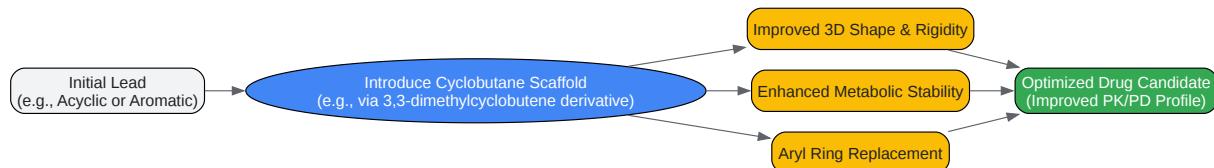
Applications in Drug Development

While specific applications of **3,3-dimethylcyclobutene** in drug development are not extensively documented, the cyclobutane scaffold is increasingly recognized as a valuable motif in medicinal chemistry.^[6] Its utility stems from several key characteristics that can be leveraged by drug designers.

- **3D Scaffolding:** The puckered, three-dimensional structure of the cyclobutane ring offers an escape from the "flatland" of traditional aromatic fragments, providing access to novel chemical space and potentially improving binding selectivity.^{[6][7]}
- **Metabolic Stability:** The replacement of more metabolically labile groups with a robust cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate.^[6]

- Conformational Restriction: Incorporating a cyclobutane ring can lock flexible acyclic chains into a more defined conformation, which can improve binding affinity to a biological target.[7]
- Aryl Isostere: Cyclobutane moieties can serve as non-aromatic bioisosteres for phenyl rings, helping to fill hydrophobic pockets while improving properties like solubility.[6]

The incorporation of the cyclobutane motif, such as that from **3,3-dimethylcyclobutene**, into drug candidates follows a logical design pathway aimed at optimizing pharmacological properties.



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